molecular formula C15H12FN5O B2552671 3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034538-87-7

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No. B2552671
CAS RN: 2034538-87-7
M. Wt: 297.293
InChI Key: OVEUDHXYGLOCNW-UHFFFAOYSA-N
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Description

Structural Systematics and Conformational Analyses

The research on the structural systematics of fluoro-N-(pyridyl)benzamides, including a 3 × 3 isomer grid, provides insight into the physicochemical correlations and polymorphism of these compounds. The study reveals that the substitution patterns of fluorine and the pyridine N-atom significantly affect the molecular conformation, with most isomers forming N-H···N hydrogen bonds. Computational modeling aligns with the solid-state conformations for most isomers, highlighting the importance of substituent position on melting point behavior .

Synthesis and Characterization of Benzamide Derivatives

The synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are reported. These compounds were obtained from a specific fluorinated aniline and characterized using various spectroscopic techniques, contributing to the growing family of fluorinated benzamide compounds .

Fluorinated Benzamide Neuroleptics

The synthesis of fluorinated benzamide neuroleptics is described, with a focus on the radiosynthesis of specific fluoropropyl-substituted benzamides. These compounds were synthesized with high specific activities, indicating their potential use in medical imaging applications such as positron emission tomography (PET) .

X-ray Crystal Structure Analysis

A new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide has been characterized, with its molecular packing influenced by N-H···O hydrogen bonds. This study contributes to the understanding of the structural properties of fluorinated benzamides .

Isomer Grid Assembly

The assembly of an isomer grid for 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides demonstrates that these isomers are isomorphous and isostructural at the primary hydrogen-bonding level. The study provides detailed insights into the intermolecular interactions and contacts that differentiate the isomers .

Antimicrobial Activity of Fluorinated Compounds

The antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has been evaluated, with several compounds showing high activity against fungi and Gram-positive microorganisms. This research suggests potential applications for these compounds in antimicrobial treatments .

Microwave-Assisted Fries Rearrangement

An efficient microwave-assisted Fries rearrangement has been developed for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. Theoretical studies and crystallographic analysis provide insights into the molecular conformations and intermolecular interactions of the synthesized compounds .

Scientific Research Applications

Stereoselective Synthesis Techniques

One key application in scientific research for compounds similar to "3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" involves the development of stereoselective synthesis methods. For instance, the stereoselective synthesis of key intermediates for fluoroquinolone antibiotics showcases the relevance of fluoro-containing compounds in creating effective treatments against multidrug-resistant organisms (Lall et al., 2012).

Radiosynthesis for Clinical Imaging

Another significant application is in the radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, which are used in imaging hypoxia and tau pathology, respectively. This highlights the role of fluorinated compounds in enhancing diagnostic imaging techniques (Ohkubo et al., 2021).

Antitumor and Antimicrobial Activities

Fluorinated benzamides and related compounds have been explored for their antimicrobial and antitumor activities. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has shown potential in fighting fungi and Gram-positive microorganisms, indicating the importance of fluoro groups in developing new antimicrobial agents (Carmellino et al., 1994).

Fluorescence and Imaging Applications

The synthesis and study of benzamide-based fluorophores for potential biological and organic material applications demonstrate the utility of fluorinated compounds in creating materials with novel photophysical properties. This research paves the way for advancements in bioimaging and materials science (Yamaji et al., 2017).

Antiviral Research

Benzamide-based compounds have also shown remarkable activity against avian influenza virus, highlighting their potential in developing new antiviral drugs. The ability to synthesize novel compounds that can inhibit virus replication is crucial in the fight against emerging viral diseases (Hebishy et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. Given the interest in fluorinated compounds in various fields, it could be a subject of further study .

properties

IUPAC Name

3-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-4-1-3-11(7-12)15(22)18-8-13-10-21(20-19-13)14-5-2-6-17-9-14/h1-7,9-10H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEUDHXYGLOCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

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